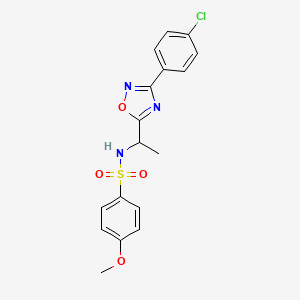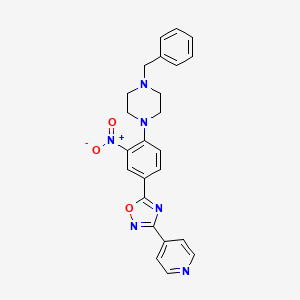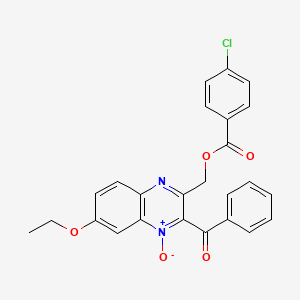
N-(3-chloro-4-methoxyphenyl)-1-(2-chlorobenzoyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-1-(2-chlorobenzoyl)piperidine-4-carboxamide, also known as ML204, is a chemical compound that has been widely studied in the field of neuroscience for its potential therapeutic applications. In
Wirkmechanismus
N-(3-chloro-4-methoxyphenyl)-1-(2-chlorobenzoyl)piperidine-4-carboxamide acts as a selective blocker of the Kv7.4 channel, which is primarily expressed in the nervous system. By blocking this channel, this compound reduces the excitability of neurons and can potentially reduce the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce the frequency and duration of seizures in animal models of epilepsy. It has also been shown to reduce neuropathic pain in animal models. Additionally, this compound has been shown to improve cognitive function in animal models of schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-4-methoxyphenyl)-1-(2-chlorobenzoyl)piperidine-4-carboxamide in lab experiments is its selectivity for the Kv7.4 channel, which allows for more precise targeting of neuronal activity. However, one limitation is that this compound may have off-target effects on other potassium channels, which could affect the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-1-(2-chlorobenzoyl)piperidine-4-carboxamide. One potential direction is to investigate its potential therapeutic applications in other neurological disorders such as Alzheimer's disease or Parkinson's disease. Another direction is to explore its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Synthesemethoden
The synthesis method of N-(3-chloro-4-methoxyphenyl)-1-(2-chlorobenzoyl)piperidine-4-carboxamide involves the reaction of 2-chlorobenzoyl chloride with N-(3-chloro-4-methoxyphenyl)piperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a white solid, which can be purified using various methods such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methoxyphenyl)-1-(2-chlorobenzoyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. It is a selective blocker of the voltage-gated potassium channel Kv7.4, which is involved in the regulation of neuronal excitability. This compound has been shown to have potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, neuropathic pain, and schizophrenia.
Eigenschaften
IUPAC Name |
1-(2-chlorobenzoyl)-N-(3-chloro-4-methoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O3/c1-27-18-7-6-14(12-17(18)22)23-19(25)13-8-10-24(11-9-13)20(26)15-4-2-3-5-16(15)21/h2-7,12-13H,8-11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIYSCQCDSXXLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-(5-(1H-Benzo[d]imidazol-2-yl)-2-chlorophenyl)-3-methylbenzamide](/img/structure/B7703604.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7703611.png)
